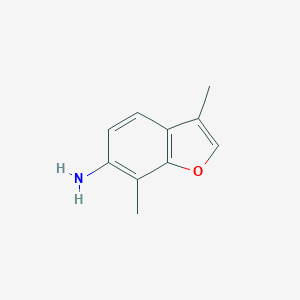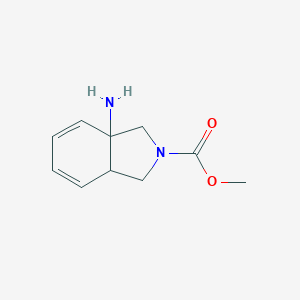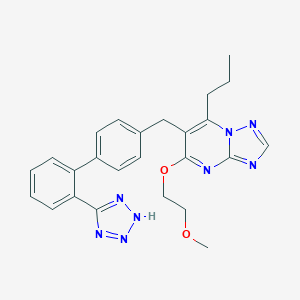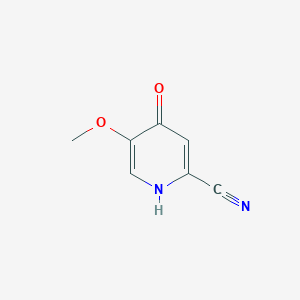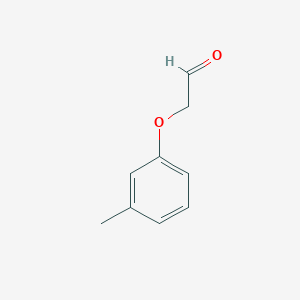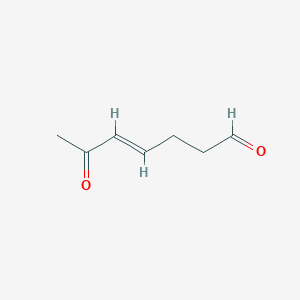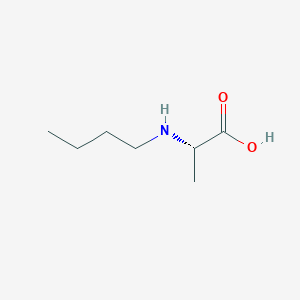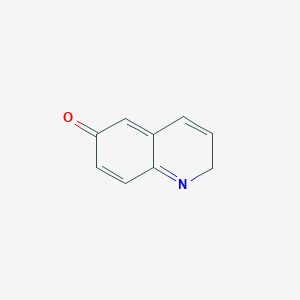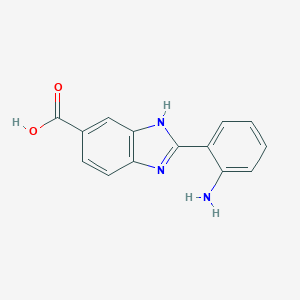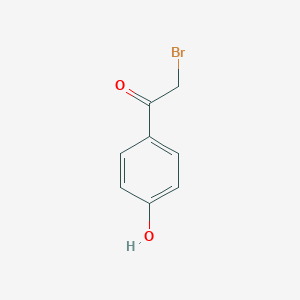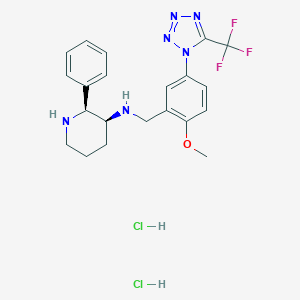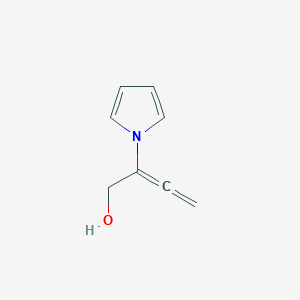
beta-Ethenylidene-1H-pyrrole-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Ethenylidene-1H-pyrrole-1-ethanol, also known as EP, is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of pyrrole, which is a five-membered aromatic ring that contains one nitrogen atom. The beta-ethenylidene moiety in EP makes it a highly reactive molecule, which has been found to have several interesting applications in chemistry and biology.
Mécanisme D'action
The mechanism of action of beta-Ethenylidene-1H-pyrrole-1-ethanol is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical reactions. beta-Ethenylidene-1H-pyrrole-1-ethanol has been found to react with a wide range of nucleophiles, including amines, alcohols, and thiols.
Effets Biochimiques Et Physiologiques
Beta-Ethenylidene-1H-pyrrole-1-ethanol has been found to have several interesting biochemical and physiological effects. In vitro studies have shown that beta-Ethenylidene-1H-pyrrole-1-ethanol can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. beta-Ethenylidene-1H-pyrrole-1-ethanol has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using beta-Ethenylidene-1H-pyrrole-1-ethanol in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of more complex molecules. However, the high reactivity of beta-Ethenylidene-1H-pyrrole-1-ethanol can also be a limitation, as it can make it difficult to control the reaction conditions.
Orientations Futures
There are several future directions for research on beta-Ethenylidene-1H-pyrrole-1-ethanol. One potential direction is to investigate its potential as a fluorescent probe for the detection of metal ions in solution. Another potential direction is to explore its use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of beta-Ethenylidene-1H-pyrrole-1-ethanol and its potential applications in organic synthesis.
Méthodes De Synthèse
Beta-Ethenylidene-1H-pyrrole-1-ethanol can be synthesized through several methods, including the condensation of pyrrole-2-carboxaldehyde with ethyl vinyl ether, followed by reduction of the resulting pyrrole-2-carboxylic acid with sodium borohydride. Another method involves the reaction of ethyl pyruvate with pyrrole in the presence of a base.
Applications De Recherche Scientifique
Beta-Ethenylidene-1H-pyrrole-1-ethanol has been found to have several interesting applications in scientific research. One of the most significant applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of more complex molecules. beta-Ethenylidene-1H-pyrrole-1-ethanol has also been found to have potential as a fluorescent probe for the detection of metal ions in solution.
Propriétés
Numéro CAS |
175352-02-0 |
|---|---|
Nom du produit |
beta-Ethenylidene-1H-pyrrole-1-ethanol |
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
InChI |
InChI=1S/C8H9NO/c1-2-8(7-10)9-5-3-4-6-9/h3-6,10H,1,7H2 |
Clé InChI |
JDMLVYKFRJMIPS-UHFFFAOYSA-N |
SMILES |
C=C=C(CO)N1C=CC=C1 |
SMILES canonique |
C=C=C(CO)N1C=CC=C1 |
Synonymes |
1H-Pyrrole-1-ethanol,beta-ethenylidene-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



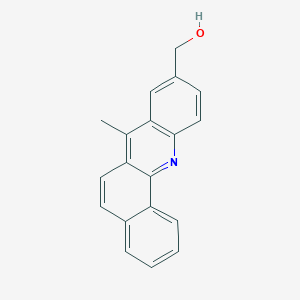
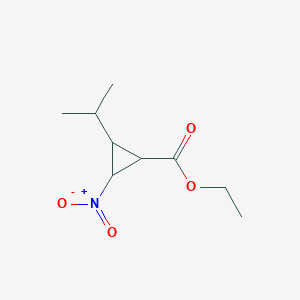
![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)
